molecular formula C11H20N2O4 B14036554 Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate

Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate

Cat. No.: B14036554
M. Wt: 244.29 g/mol
InChI Key: AYNAJTJLWNLXBC-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3

InChI Key

AYNAJTJLWNLXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate typically involves:

  • Starting from an azetane-2-carboxylic acid or its derivatives
  • Protection of the carboxyl group as a tert-butyl ester
  • Introduction of the carbamate moiety via reaction with a suitable carbamoylating agent bearing the methoxy(methyl)amino group

Synthetic Route Outline

Step Reaction Type Reagents/Conditions Notes
1 Esterification Tert-butanol, acid catalyst or tert-butyl chloroformate Protects the carboxyl group as tert-butyl ester
2 Carbamoylation Methoxy(methyl)amine derivative, coupling agent (e.g., carbonyldiimidazole) Introduces the methoxy(methyl)amino carbamate group
3 Purification Chromatography (flash or preparative HPLC) Ensures removal of side products and unreacted materials

Detailed Reaction Conditions

  • Esterification: The azetane-2-carboxylic acid is reacted with tert-butanol in the presence of an acid catalyst such as sulfuric acid or via reaction with tert-butyl chloroformate under mild base conditions (e.g., triethylamine) to form the tert-butyl ester. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at 0–25 °C to minimize ring opening or degradation.

  • Carbamoylation: The tert-butyl azetane ester is then reacted with methoxy(methyl)amine or its activated derivative. A common method uses carbonyldiimidazole (CDI) to activate the amine or the carboxyl group, facilitating carbamate formation. The reaction is carried out in anhydrous solvents such as acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures (25–50 °C). The reaction time ranges from 2 to 24 hours depending on the scale and reactivity.

  • Purification: The crude product is purified by flash chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures. For higher purity, preparative high-performance liquid chromatography (HPLC) may be applied.

Alternative Methods and Variations

  • Some protocols suggest the use of tert-butyl N-(methoxy(methyl)carbamoyl)azetane-2-carboxylate intermediates prepared by direct coupling of azetane-2-carboxylic acid derivatives with protected methoxy(methyl)amine derivatives.

  • The use of protecting groups on the amino functionality during synthesis to prevent side reactions has been reported, followed by deprotection under mild acidic conditions.

  • Solvent choice and temperature control are critical to avoid azetane ring opening, which can lead to side products.

Research Discoveries and Optimization

  • Studies have shown that the choice of coupling agent significantly affects the yield of the carbamate formation. Carbonyldiimidazole (CDI) and triphosgene are preferred for their mild reaction conditions and high selectivity.

  • Optimization of reaction temperature and solvent polarity can enhance product purity and reduce by-products. For example, reactions in acetonitrile at room temperature give better yields than those in more polar solvents like dimethylformamide.

  • Purification techniques such as flash chromatography with gradient elution have been optimized to separate closely related impurities formed during carbamoylation.

  • Stability tests indicate that the tert-butyl ester protects the carboxyl group effectively during carbamate formation and subsequent handling.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Effect on Yield/Purity
Starting material Azetane-2-carboxylic acid High purity starting material critical
Esterification reagent tert-Butanol / tert-butyl chloroformate Efficient ester formation under mild acid/base
Carbamoylation agent Methoxy(methyl)amine + CDI High selectivity and yield
Solvent Dichloromethane, acetonitrile, or THF Solvent polarity affects reaction rate
Temperature 0–25 °C for esterification; 25–50 °C for carbamoylation Avoids ring opening and decomposition
Reaction time 2–24 hours Longer times improve conversion but risk side reactions
Purification Flash chromatography (silica gel) Removes side products, improves purity

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered azetidine ring is less common compared to five-membered pyrrolidine rings, making it a valuable compound for studying ring strain and reactivity .

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